2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C12H14BrFO3 It is characterized by the presence of a dioxane ring, a bromo-fluoro-phenoxy group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and ethylene oxide.
Formation of Intermediate: 4-bromo-2-fluorophenol reacts with ethylene oxide under basic conditions to form 2-(4-bromo-2-fluoro-phenoxy)ethanol.
Cyclization: The intermediate 2-(4-bromo-2-fluoro-phenoxy)ethanol undergoes cyclization with formaldehyde in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenoxy group.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido, thiocyano, or amino derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated or modified phenoxy derivatives.
Scientific Research Applications
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and fluoro groups enhances its binding affinity and specificity. The dioxane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(4-Bromo-2-chloro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(4-Bromo-2-methyl-phenoxy)ethyl]-1,3-dioxane
Uniqueness
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to the presence of both bromo and fluoro substituents on the phenoxy group. This combination enhances its reactivity and potential biological activity compared to similar compounds with only one halogen substituent. The dioxane ring also contributes to its distinct chemical and physical properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[2-(4-bromo-2-fluorophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-9-2-3-11(10(14)8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVMQPFTQQFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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